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Cat. No.: S528796

Chemical Profile and Core Structure

Gemfibrozil is classified as a fibric acid derivative and has a specific molecular structure that underpins its

activity.
Property Description
Chemical Name 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid [1] [2]
Molecular Formula C15H2203 [2]
Molecular Weight 250.33 g/mol [2]
CAS Number 25812-30-0 [2]
Chemical Structure A phenoxy ether linked to a dimethyl pentanoic acid chain [3].

The core structure of gemfibrozil, common to fibrates, is a fibric acid moiety (a carboxylate group) [3].

Key modifications that define gemfibrezil include:

e Aromatic Region: A 2,5-dimethylphenoxy group provides hydrophobicity [1].
e Spacer Chain: A pentanoic acid chain links the aromatic ring to the carboxylic acid [3].
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e Alkyl Substituents: Two methyl groups attached to the carbon adjacent to the carboxylic acid (the 2-
position) form a sterically hindered, neopentyl-like structure. This 2,2-dimethyl substitution is a
critical feature that influences its metabolic stability and differentiates it from other fibrates [3].

Structure-Activity Relationship (SAR) of Gemfibrozil

The following diagram summarizes how specific structural features of Gemfibrozil relate to its biological

activity and pharmacokinetic properties.
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Gemfibrozil's structure-activity relationship highlights the role of distinct chemical groups in its function.

Molecular Mechanisms of Action

Gemfibrozil's primary therapeutic effects are mediated through the activation of PPARa. The diagram below

illustrates the key pathways regulated by this mechanism.
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PPAR« activation by gemfibrozil regulates multiple genes, leading to improved lipid profiles.

Experimental Analysis of Gemfibrozil-HSA Binding

Understanding gemfibrozil's interaction with Human Serum Albumin (HSA) is crucial as it influences the

drug's distribution and potential for interactions.

Structural Binding Analysis (X-ray Crystallography)

A high-resolution crystal structure (PDB: 7QFE) reveals that two gemfibrozil molecules bind to HSA,
occupying the primary drug-binding sites known as Sudlow's site I (FA7) and Sudlow's site II (FA3-FA4)

[1].
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Binding Site Sudlow's Site | (FA7) Sudlow's Site Il (FA3-FA4)

HSA A A

Subdomain

Key Salt bridge with R222; 1t-1t interaction with Hydrogen bonds with Y411 and S489;

Interactions F211; hydrophobic contacts with W214, hydrophobic contacts with L423, L460,
L238, L481 [1]. F488 [1].

Binding ~74% [1] 100% [1]

Occupancy

Experimental Protocol for HSA Binding Studies

Objective: To determine the binding affinity and stoichiometry of gemfibrozil to Human Serum Albumin.

Materials:

e HSA (commercially available)

e Gemfibrozil standard

e Phosphate buffer (e.g., 0.1 M, pH 7.4)

e Fluorescence spectrophotometer Method:

e Sample Preparation: Prepare a fixed concentration of HSA (e.g., 2 pM) in phosphate buffer. Prepare
a series of gemfibrozil solutions at varying concentrations.

¢ Fluorescence Titration: Titrate the HSA solution with increasing concentrations of gemfibrozil. HSA
has intrinsic fluorescence (mainly from tryptophan residues, such as W214 in Sudlow's site I) that is
guenched upon drug binding.

o Data Collection: Measure the fluorescence emission intensity (e.g., at 340 nm after excitation at 295
nm) after each addition of gemfibrozil.

¢ Data Analysis: Plot the fluorescence quenching data and fit it to appropriate models (e.g., Stern-
Volmer equation, Scatchard plot) to calculate the binding constant (K), number of binding sites (n),
and thermodynamic parameters [1].

Drug Interactions and Clinical Implications

Gemfibrozil's structure-related properties directly impact its clinical drug interaction profile.
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Interaction Type Affected Drugs Structural & Mechanistic Basis
Protein-Binding Warfarin, other highly Competition for Sudlow's binding sites, increasing free
Displacement albumin-bound drugs [1] concentration of the co-administered drug [1].
[4]
Metabolic Repaglinide, statins (e.g., Gemfibrozil and its glucuronide metabolite are strong
Inhibition simvastatin, lovastatin), inhibitors of CYP2C8 and CYP2C9, and also inhibit
dasabuvir [5] [1] [2] UGT enzymes and OATP transporters, reducing

clearance of co-administered drugs [2].

Other Biological Activities

Beyond its lipid-lowering effects, gemfibrozil's structure confers additional biological activities:

e Antimicrobial Activity: Gemfibrozil and its derivatives have shown activity against bacteria like
Legionella pneumophila and Mycobacterium tuberculosis. The mechanism is proposed to involve the
inhibition of bacterial fatty acid synthesis, specifically targeting enzymes like 3-ketoacyl synthases [6].

¢ Anti-inflammatory and Immunomodulatory Effects: Gemfibrozil can inhibit cytokine-induced
production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) in astroglial
cells. This effect is mediated through PPARa-dependent mechanisms and inhibition of transcription
factors like NF-kB and AP-1 [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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